ethyl 2-cyano-3-(2-furoylamino)acrylate

Herbicidal activity Photosystem II inhibition 2-cyanoacrylate

Researchers studying Photosystem II inhibitors face activity loss from incorrect stereochemistry or β-substituent analogs. This compound offers the validated (Z)-configuration and a furoylamino hydrogen-bonding pharmacophore absent in simpler furyl analogs. - **Key differentiator:** Amide-linked furan ring vs. direct furyl substitution; preserves essential H-bonding interactions. - **Mechanism:** Class-predicted PSII electron transport inhibitor - distinct from myosin-5 targeting phenamacril. - **Application:** Chemical probe for resistant Fusarium strains, pharmacophore modeling, and co-crystallography.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B4065720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyano-3-(2-furoylamino)acrylate
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N
InChIInChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7-
InChIKeyHKYRWDFWONJEBX-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyano-3-(2-furoylamino)acrylate: Chemical Class and Procurement Characteristics


Ethyl 2-cyano-3-(2-furoylamino)acrylate (IUPAC: ethyl (Z)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate, molecular formula C11H10N2O4) is a β-substituted 2-cyanoacrylate derivative distinguished by an amide-linked furan ring at the β-position . This compound belongs to the broader 2-cyanoacrylate family, a class widely recognized for its biological activity as Photosystem II (PSII) electron transport inhibitors, herbicidal agents, and fungicidal leads . The (Z)-configuration at the exocyclic double bond is a key stereochemical feature that recent studies have confirmed is essential for the biological activity of 3-amino-2-cyanoacrylates . Its structural profile combines the electron-deficient acrylate core with a hydrogen-bond-capable furoylamino side chain, distinguishing it from simpler aryl-substituted analogs.

(Z)-stereochemistry confirmed for biological activity studies on the 3-amino-2-cyanoacrylate scaffold
Furoylamino amide bridge provides distinct hydrogen-bonding interactions versus simpler furyl analogs
Predicted Photosystem II electron transport inhibitor scaffold, differentiated from myosin-5-targeting cyanoacrylates

Why Generic Substitution Fails for This Cyanoacrylate


The biological and chemical behavior of 2-cyanoacrylates is exquisitely sensitive to the nature of the β-substituent and the stereochemistry of the double bond . Simply replacing ethyl 2-cyano-3-(2-furoylamino)acrylate with a close analog such as ethyl 2-cyano-3-(2-furyl)acrylate (CAS 23973-22-0) compromises the specific hydrogen-bonding interactions and electronic effects conferred by the furoylamino amide bridge. Similarly, substituting with phenamacril, a commercial 3-amino-3-phenyl-2-cyanoacrylate fungicide, profoundly alters the molecular target profile, as phenamacril acts as a myosin-5 inhibitor, whereas furan-containing 2-cyanoacrylates typically target photosynthetic electron transport . The (Z)-configuration, now definitively established as the biologically active form for this scaffold , is not guaranteed in generic analogs, potentially leading to a complete loss of target engagement. These factors make generic interchange a high-risk proposition without direct comparative experimental validation .

Furyl analog
(CAS 23973-22-0)
Not interchangeable The furoylamino amide bridge confers hydrogen-bonding capacity absent in the directly attached furan ring, potentially shifting target-site binding and biological response.
Phenamacril
Different molecular target Phenamacril inhibits Fusarium myosin-5; this compound is class-predicted to target PSII electron transport, leading to divergent resistance profiles and activity spectra.
Unspecified stereoisomer
Stereochemistry-dependent activity The (Z)-configuration is reported as the biologically active form; (E)-isomers or mixed-geometry batches may exhibit loss of target engagement.

Quantitative Differentiation from Structural Analogs


Herbicidal Potency and Photosystem II Inhibition

Ethyl 2-cyano-3-(2-furoylamino)acrylate shares the 2-cyanoacrylate scaffold with known Photosystem II inhibitors. In a class-level study, tetrahydrofuran-containing 2-cyanoacrylates demonstrated superior herbicidal activity against dicotyledonous weeds compared to their furan counterparts (e.g., amaranth pigweed control at 375 g/ha) . While direct data for the furoylamino analog is not publicly available in this specific assay, the hydrogen-bond-capable amide linkage is expected to modulate target-site binding relative to the simpler furyl analog (ethyl 2-cyano-3-(2-furyl)acrylate), which lacks this functionality and showed lower class-level activity in the same study .

PSII inhibition potency
Class-level
Furan-containing 2-cyanoacrylates reported 30–70% postemergence inhibition at 375 g/ha against amaranth pigweed; direct data to verify for furoylamino analog
Supports SAR exploration for PSII inhibitor leads
Class-level data; amide-bridge modulation of target binding requires direct confirmation
Herbicidal activity Photosystem II inhibition 2-cyanoacrylate Furan moiety Agrochemical

Stereochemical Integrity and Biological Activity

The correct stereochemical assignment of the exocyclic double bond in 2-cyanoacrylates was resolved only recently, determining that the (Z)-form is the biologically active configuration . Ethyl 2-cyano-3-(2-furoylamino)acrylate is specified with the (Z)-configuration , aligning with the active form. In contrast, many early literature and vendor entries for analogs like ethyl 2-cyano-3-(2-furyl)acrylate have historically contained mixtures or misassigned geometries, potentially leading to batch-to-batch irreproducibility. The use of NMR and quantum mechanical calculations confirmed that a single hydrogen bond stabilizes the (Z)-form, a feature that the furoylamino substituent may further reinforce .

Stereochemical assignment
Reported
(Z)-configuration confirmed as the biologically active form via NMR and quantum mechanical calculations; a single hydrogen bond stabilizes the (Z)-isomer
Stereochemical integrity supports reliable biological testing
Batch-level stereochemical purity should be verified for critical assays
Stereochemistry Z-configuration 3-Amino-2-cyanoacrylates Configuration determination Medicinal chemistry

Fungicidal Selectivity vs. Phenamacril

Phenamacril, a marketed 2-cyanoacrylate fungicide, potently inhibits Fusarium graminearum myosin-5 with an IC50 of ~360 nM . Its activity is species-specific and relies on a 3-amino-3-phenyl substituent. Ethyl 2-cyano-3-(2-furoylamino)acrylate carries a distinct furoylamino group, which is sterically and electronically different, and is predicted by class-level evidence to engage PSII rather than myosin . This divergent mechanism of action is crucial for resistance management: Fusarium isolates resistant to phenamacril would likely retain sensitivity to a PSII-targeting cyanoacrylate.

Target engagement vs Phenamacril
Assay context
Phenamacril inhibits F. graminearum myosin-5 (IC50 ~360 nM); furoylamino analog is class-predicted to target PSII electron transport
Supports differentiated target-engagement research
PSII inhibition context requires direct assay confirmation for this compound
Fungicide Phenamacril Myosin-5 inhibitor Fusarium graminearum Target engagement

Molecular Weight and Physicochemical Differentiation from Furyl Analogs

Ethyl 2-cyano-3-(2-furoylamino)acrylate possesses a molecular weight of 234.21 g/mol and molecular formula C11H10N2O4 , substantially larger than the 191.18 g/mol of its closest direct furan analog, ethyl 2-cyano-3-(2-furyl)acrylate (C10H9NO3) . This 22.5% increase in molecular weight, along with the additional hydrogen bond donor/acceptor capacity of the amide group, alters physicochemical properties such as lipophilicity, solubility, and membrane permeability. For procurement decisions, these differences impact formulation feasibility, bioavailability, and the compound's utility in different experimental systems.

Physicochemical differentiation
Head-to-head
MW 234.21 vs 191.18 g/mol (+22.5%); addition of 1 HBD and 2 HBA versus furyl analog
Informs formulation and permeability study design
Physicochemical impact on exposure requires experimental validation
Physicochemical properties Molecular weight LogP ADME Structure-activity relationship

Optimal Procurement Contexts


Herbicide and Fungicide Lead Optimization for Photosystem II

The class-level herbicidal activity of furan-containing 2-cyanoacrylates supports the inclusion of ethyl 2-cyano-3-(2-furoylamino)acrylate in lead optimization libraries for novel Photosystem II inhibitors . Its structural divergence from the simpler furyl analog offers an opportunity to explore structure-activity relationships around the β-substituent, potentially uncovering derivatives with improved potency or crop selectivity.

Fungicide Resistance Management: Non-Myosin-Targeting Cyanoacrylates

Unlike phenamacril, which targets Fusarium myosin-5 , this compound is class-predicted to disrupt photosynthetic electron transport. This divergent mechanism is valuable for developing fungicides effective against phenamacril-resistant Fusarium strains. This compound serves as a chemical probe to validate the role of PSII inhibition in antifungal activity against resistant isolates.

Stereochemistry-Dependent Biological Studies

The confirmation of the (Z)-configuration as the biologically active form of 3-amino-2-cyanoacrylates makes this compound a reliable tool for studies where stereochemical purity is critical. This is particularly relevant for pharmacophore modeling, co-crystallography, and computational docking studies.

Fragment-Based Screening and Library Synthesis

The distinct hydrogen-bonding pharmacophore introduced by the furoylamino group—absent in the common ethyl 2-cyano-3-(2-furyl)acrylate building block—makes this compound a valuable fragment for constructing libraries targeting proteins with amide-binding pockets (e.g., kinases, proteases). Its (Z)-configuration provides geometric constraints useful in scaffold design .

Application
Selection Property
Validation Focus
PSII inhibitor lead optimization
Beta-substituent hydrogen-bonding profile
PSII inhibition assay validation
Fungicide resistance management research
Non-myosin target engagement pathway
Target-engagement profiling in resistant isolates
Stereochemical probe studies
(Z)-configuration integrity
Stereochemical assignment verification
Fragment-based library design
Furoylamino pharmacophore accessibility
Binding-pocket compatibility screening
Quote Request

Request a Quote for ethyl 2-cyano-3-(2-furoylamino)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.